molecular formula C14H15ClN4S B1389524 N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine CAS No. 1204297-21-1

N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine

Cat. No. B1389524
CAS RN: 1204297-21-1
M. Wt: 306.8 g/mol
InChI Key: JZUFNBWMODHDTD-UHFFFAOYSA-N
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Description

“N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Scientific Research Applications

Therapeutic Potential

Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . Imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Antitumor Activity

Yurttas et al. developed a compound similar to the one and evaluated its antitumor potential using the MTT assay against two different cancer cell lines .

Organometallic Complexes

The compound has been used in the synthesis of a metallacyclic maltol-tethered organometallic Ir (III) half-sandwich complex . This complex was synthesized as an analog of the ruthenium anticancer complexes (RAPTA/RAED) to evaluate its in vitro antiproliferative activity against various human cancer cell lines .

Proteomics Study

A chemical proteomics study indicated that newly-synthesized compounds similar to the one still targeted the C522 residue of p97 and retained selectivity among the complicated whole proteome . This study provides a suite of new covalent inhibitors of p97 to assist in its biological study and drug discovery .

PqsR Inhibitors

The compound has been used in the design, synthesis, and evaluation of new 1H‐Benzo[d]imidazole based PqsR inhibitors . Successful pharmacological blocking of AQ signal reception at the level of PqsR leads to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .

Treatment of Motor Neuron Diseases

The compound has been used in the treatment and/or prevention of motor neuron diseases and neuromuscular junction disorders .

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They can interact with various targets, including enzymes, receptors, and other proteins, leading to diverse biological effects.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives , it’s likely that multiple pathways could be affected. These could include pathways related to inflammation, tumor growth, diabetes, allergies, and more .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution. The metabolism and excretion would depend on various factors, including the specific structure of the compound and the biochemical context within the body.

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects would depend on the particular target and the biochemical context within the cell.

properties

IUPAC Name

7-chloro-N-(3-imidazol-1-ylpropyl)-4-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4S/c1-10-3-4-11(15)13-12(10)18-14(20-13)17-5-2-7-19-8-6-16-9-19/h3-4,6,8-9H,2,5,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUFNBWMODHDTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NCCCN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine
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N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine
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N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine
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N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine
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N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine
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N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine

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